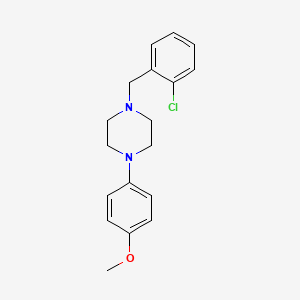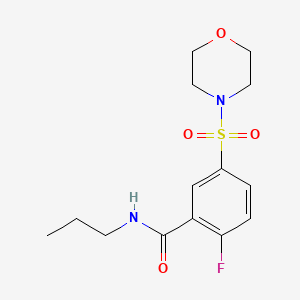
2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide, also known as FS-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. FS-2 is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator, the Janus kinase (JAK). This interaction is a critical step in the activation of STAT3, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival.
Mechanism of Action
2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide inhibits the protein-protein interaction between STAT3 and JAK, which is a critical step in the activation of STAT3. By inhibiting this interaction, 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide prevents the activation of STAT3 and its downstream signaling pathways. This leads to a decrease in cell proliferation, survival, and differentiation, which is beneficial in the treatment of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide inhibits the activity of STAT3, which leads to a decrease in cell proliferation, survival, and differentiation. In addition, 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. In inflammatory diseases, 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of these diseases.
Advantages and Limitations for Lab Experiments
2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in cancer therapy and inflammatory diseases, which makes it a well-established tool for research. However, there are also some limitations to using 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide in lab experiments. It has been shown to have off-target effects, which may complicate the interpretation of results. In addition, the optimal concentration of 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide. One area of research is to develop more potent and selective inhibitors of STAT3 that do not have off-target effects. Another area of research is to investigate the potential applications of 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide in other diseases, such as infectious diseases and neurodegenerative diseases. Finally, research could be conducted to investigate the use of 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide in combination with other drugs for the treatment of cancer and inflammatory diseases.
Synthesis Methods
2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to yield 2-fluoro-5-chlorobenzoic acid. The second step involves the reaction of 2-fluoro-5-chlorobenzoic acid with propylamine to yield 2-fluoro-5-(propylamino)benzoic acid. The third step involves the reaction of 2-fluoro-5-(propylamino)benzoic acid with morpholine and sulfur trioxide to yield 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide (2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide).
Scientific Research Applications
2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer therapy. STAT3 is known to be activated in many types of cancer, and inhibition of its activity has been shown to inhibit tumor growth and metastasis. 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide has been shown to inhibit the activity of STAT3 in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition to cancer therapy, 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2-fluoro-5-morpholin-4-ylsulfonyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c1-2-5-16-14(18)12-10-11(3-4-13(12)15)22(19,20)17-6-8-21-9-7-17/h3-4,10H,2,5-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDIIYGABKAVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-5-morpholin-4-ylsulfonyl-N-propylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)

![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5215354.png)
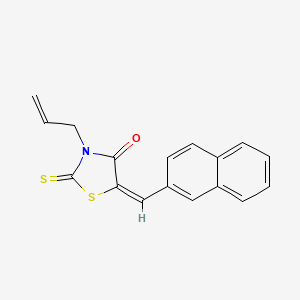
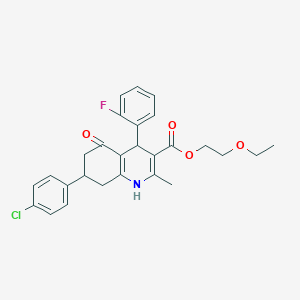
![4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5215361.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5215370.png)
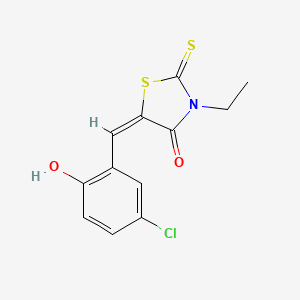
![3-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5215381.png)


